![molecular formula C18H23FN2O4 B2702487 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 899957-92-7](/img/structure/B2702487.png)
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule. It contains a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group and a 4-fluorobenzyl group, linked by an oxalamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the spirocyclic group (1,4-dioxaspiro[4.5]decan-2-ylmethyl) and the oxalamide group. The fluorobenzyl group would add further complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the groups present in the molecule. For example, the presence of the fluorobenzyl group might make the compound somewhat lipophilic .Scientific Research Applications
Biolubricants
The synthesis of this compound from oleic acid derivatives has been investigated for its potential as a biolubricant . Biolubricants are environmentally friendly alternatives to petroleum-based lubricants. They reduce friction and wear in machinery while minimizing environmental impact. The unique structure of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide could contribute to its lubricating properties.
Sugar Synthesis
1,4-Dioxaspiro[4.5]decan-2-one has been employed in the synthesis of L-callipeltose, a deoxyamino sugar found in L-callipeltoside A . Understanding sugar synthesis pathways is crucial for drug development and bioengineering.
Functionalization of Side Chains
Researchers have reported the selective functionalization of 2-acetylcyclohexanone (similar in structure to our compound) in the side chain, which is unprecedented . This finding opens up possibilities for designing novel molecules with specific functional groups.
Catalysis
The synthesis of this compound involved a sonochemical method with montmorillonite KSF catalyst . Investigating its catalytic properties could lead to applications in green chemistry or industrial processes.
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-[(4-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O4/c19-14-6-4-13(5-7-14)10-20-16(22)17(23)21-11-15-12-24-18(25-15)8-2-1-3-9-18/h4-7,15H,1-3,8-12H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXLSGRUVSUVAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.